N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-7-14(8-4-12)17(11-16(18)19)22(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOTCCPYHWTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and glycine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of glycine in an appropriate solvent, such as water or ethanol, under stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Studies indicate that compounds with sulfonamide groups often exhibit anti-inflammatory properties. Research has shown that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .
- Anticancer Properties : Preliminary research highlights its cytotoxic effects against various cancer cell lines. The compound's ability to influence cellular pathways makes it a candidate for further development in cancer therapy.
The compound's biological activities are primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could lead to therapeutic applications in conditions like hypertension and diabetes .
- Receptor Binding : The compound may interact with various receptors, including those involved in neurotransmitter modulation, which is crucial for developing treatments for neurological disorders.
Chemical Synthesis
This compound serves as a building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique functional groups allow it to be used as a precursor for synthesizing more complex organic compounds, facilitating advancements in chemical research and development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]alanine
- N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]valine
- N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]leucine
Uniqueness
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific structural features, such as the presence of two 4-methylphenyl groups and a sulfonyl glycine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapeutics. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonamide group, which is known for its reactivity and ability to interact with various biological targets. The presence of the methyl groups on the phenyl rings may enhance its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.
Research indicates that this compound interacts with neurotransmitter receptors, particularly metabotropic glutamate receptors and glycine receptors. These interactions are crucial for synaptic transmission and plasticity in the central nervous system:
- Metabotropic Glutamate Receptors (mGluRs) : this compound has been shown to modulate the activity of mGluRs, which play a significant role in various neurological processes, including learning and memory. This modulation could have implications for treating neurological disorders such as anxiety and depression.
- Glycine Receptors : The compound may also exhibit inhibitory effects on glycine receptors, leading to decreased receptor activity. This mechanism could be beneficial in conditions where excessive glycinergic signaling is implicated.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:
- Neuropharmacological Effects : In vitro studies suggest that the compound can influence neurotransmitter dynamics by interacting with specific receptors. For instance, it has been suggested that it might reduce excitatory neurotransmission through its action on mGluRs.
- Antitumor Activity : Although primarily studied for its neuropharmacological effects, preliminary investigations into its antitumor properties indicate potential efficacy against various cancer cell lines. Similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Interaction with mGluRs | Modulation of synaptic transmission | Treatment of anxiety and depression |
| Inhibition of GlyR | Decreased receptor activity | Management of neurological disorders |
| Antitumor Effects | Induction of apoptosis in cancer cells | Cancer therapeutics |
Case Study 1: Neuropharmacological Implications
In a study examining the effects of this compound on neuronal cultures, researchers found that the compound significantly altered glutamate receptor signaling pathways. This alteration was linked to enhanced synaptic plasticity, suggesting potential applications in cognitive enhancement therapies.
Case Study 2: Anticancer Research
Another study investigated the compound's effects on various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects, leading to increased apoptosis rates in treated cells compared to controls. The IC50 values were comparable to those of established chemotherapeutic agents .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between sulfonamide precursors and glycine derivatives. For example:
- Step 1 : Activate the sulfonyl chloride intermediate (e.g., 4-methylbenzenesulfonyl chloride) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF under nitrogen atmosphere to minimize side reactions .
- Step 2 : Introduce the glycine moiety via nucleophilic substitution. Use DIPEA (N,N-diisopropylethylamine) as a base to deprotonate the glycine derivative and enhance reactivity .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates. Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. Q2. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : Confirm the presence of sulfonyl (δ 7.2–7.8 ppm for aromatic protons) and methyl groups (δ 2.3–2.5 ppm) in and NMR spectra. Compare with analogous compounds like ethyl N-[(4-methylphenyl)sulfonyl]glycinate .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and fragment patterns consistent with sulfonamide cleavage .
- Elemental Analysis : Validate purity (>95%) through carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis .
Advanced Research Questions
Q. Q3. How can discrepancies between spectroscopic data and crystallographic results be resolved?
Methodological Answer:
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Compare bond lengths and angles with DFT-optimized geometries to identify conformational flexibility .
- Contradiction Analysis : If NMR signals suggest multiple conformers (e.g., rotamers), perform variable-temperature NMR or X-ray diffraction to confirm dynamic behavior. For example, sulfonamide groups may exhibit restricted rotation, leading to split signals in NMR but a single conformation in crystals .
Q. Q4. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C–60°C. Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours).
- Degradation Pathways : Identify hydrolysis products (e.g., glycine or sulfonic acid derivatives) using LC-MS/MS. Compare with synthetic standards .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) .
Q. Q5. How can computational methods predict biological activity or binding interactions of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets). Validate with molecular dynamics simulations to assess binding stability .
- QSAR Modeling : Correlate electronic properties (e.g., sulfonyl group electronegativity) with activity data from analogs. Use descriptors like logP and polar surface area to predict membrane permeability .
Q. Q6. What experimental approaches can elucidate the role of sulfonyl and methyl groups in reactivity?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs lacking methyl or sulfonyl groups. Compare reaction rates in nucleophilic substitutions or photodegradation assays .
- Electron Density Mapping : Perform X-ray crystallography or DFT calculations to assess electron-withdrawing effects of the sulfonyl group on adjacent bonds .
Q. Q7. How should researchers address low yields in large-scale synthesis?
Methodological Answer:
- Scale-Up Challenges : Optimize stoichiometry (e.g., excess glycine derivative to drive reaction completion). Switch to flow chemistry for better heat and mass transfer .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
Data Interpretation and Validation
Q. Q8. How can contradictions between predicted (computational) and experimental physicochemical properties be reconciled?
Methodological Answer:
- Validation Workflow : Compare predicted properties (e.g., LogP from ChemAxon) with experimental HPLC retention times or shake-flask partitioning data .
- Error Analysis : Assess computational model limitations (e.g., force field inaccuracies for sulfonamides) and refine parameters using experimental benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
